molecular formula C18H23NO B330068 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE

Cat. No.: B330068
M. Wt: 269.4 g/mol
InChI Key: URBBQRYCFKFMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.4 g/mol. This compound is characterized by the presence of a naphthyl group attached to an ethyl-hexanamide chain, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE typically involves the reaction of 1-naphthylamine with an appropriate ethyl-hexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-ETHYL-N~1~-(1-NAPHTHYL)HEXANAMIDE can be compared with other similar compounds such as:

    N-(1-naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its amine functionality and chain length.

    Naphthalene derivatives: Various naphthalene derivatives share structural similarities but differ in their functional groups and chain modifications.

The uniqueness of this compound lies in its specific combination of the naphthyl group with the ethyl-hexanamide chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-ethyl-N-naphthalen-1-ylhexanamide

InChI

InChI=1S/C18H23NO/c1-3-5-9-14(4-2)18(20)19-17-13-8-11-15-10-6-7-12-16(15)17/h6-8,10-14H,3-5,9H2,1-2H3,(H,19,20)

InChI Key

URBBQRYCFKFMMI-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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